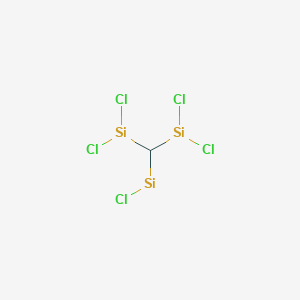![molecular formula C9H7ClN2O B15164202 [(2-Cyanophenyl)methyl]carbamyl chloride CAS No. 143875-94-9](/img/structure/B15164202.png)
[(2-Cyanophenyl)methyl]carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Cyanophenyl)methyl]carbamyl chloride is an organic compound with the molecular formula C9H7ClN2O It is a derivative of carbamoyl chloride, featuring a cyanophenyl group attached to the carbamyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanophenyl)methyl]carbamyl chloride typically involves the reaction of (2-cyanophenyl)methanol with phosgene (COCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
-
Using Phosgene
Reactants: (2-cyanophenyl)methanol and phosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (0-5°C) to prevent decomposition.
Procedure: Phosgene is slowly added to a solution of (2-cyanophenyl)methanol in dichloromethane, followed by stirring until the reaction is complete.
-
Using Thionyl Chloride
Reactants: (2-cyanophenyl)methanol and thionyl chloride.
Conditions: The reaction is conducted at room temperature.
Procedure: Thionyl chloride is added dropwise to (2-cyanophenyl)methanol, and the mixture is stirred until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Cyanophenyl)methyl]carbamyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Amines, alcohols, and thiols.
Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Products: Substituted carbamates or thiocarbamates.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Room temperature or slightly elevated temperatures.
Products: (2-Cyanophenyl)methylamine and carbon dioxide.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous conditions in an inert solvent.
Products: (2-Cyanophenyl)methylamine.
Applications De Recherche Scientifique
[(2-Cyanophenyl)methyl]carbamyl chloride has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of carbamate derivatives.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential use in drug development.
- Evaluated for its pharmacological properties.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [(2-Cyanophenyl)methyl]carbamyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted carbamates or thiocarbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
[(2-Cyanophenyl)methyl]carbamyl chloride can be compared with other carbamoyl chlorides and cyanophenyl derivatives:
-
Carbamoyl Chlorides
Similar Compounds: N,N-Dimethylcarbamoyl chloride, N-Phenylcarbamoyl chloride.
-
Cyanophenyl Derivatives
Similar Compounds: (2-Cyanophenyl)methanol, (2-Cyanophenyl)methylamine.
Comparison: The presence of the carbamoyl chloride group in this compound enhances its electrophilic properties, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
143875-94-9 |
|---|---|
Formule moléculaire |
C9H7ClN2O |
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
N-[(2-cyanophenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClN2O/c10-9(13)12-6-8-4-2-1-3-7(8)5-11/h1-4H,6H2,(H,12,13) |
Clé InChI |
KMAJBLKALUFVOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


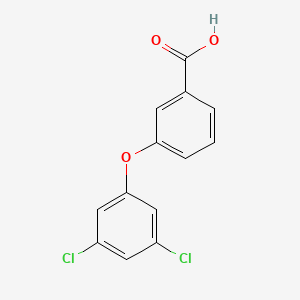
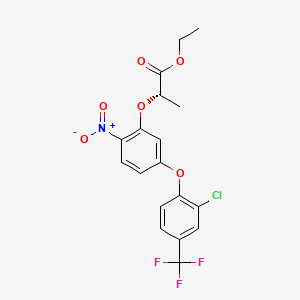
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)

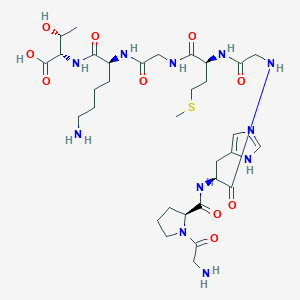
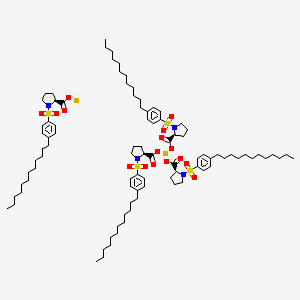
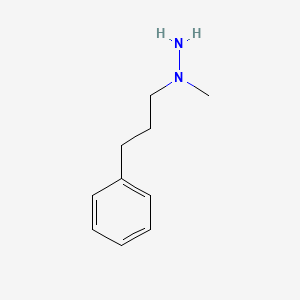
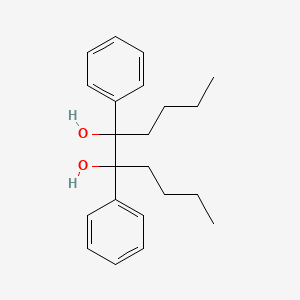
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
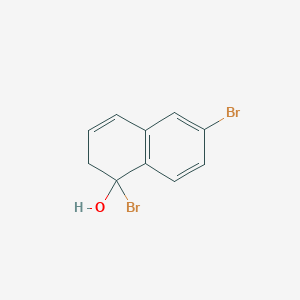
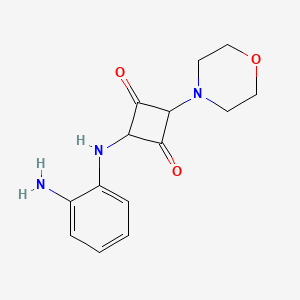
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
